An In-depth Technical Guide to the Chemical Properties of 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine
An In-depth Technical Guide to the Chemical Properties of 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine, a substituted saturated seven-membered heterocyclic amine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data available for structurally analogous compounds, particularly other 4-alkyl-substituted azepanes. The following sections will delve into its chemical identity, predicted physicochemical properties, potential synthetic pathways, expected spectroscopic characteristics, and considerations for its application in research and drug development, with a strong emphasis on safety and handling.
Introduction: The Azepane Scaffold in Medicinal Chemistry
The hexahydro-1H-azepine, or azepane, scaffold is a significant structural motif in medicinal chemistry.[1][2] Its inherent three-dimensional and flexible nature provides a valuable framework for the design of novel therapeutic agents. Azepane derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-Alzheimer's properties.[3] The introduction of substituents onto the azepane ring, such as the 1,1-dimethylpropyl (or tert-amyl) group at the 4-position, allows for the fine-tuning of a compound's steric and electronic properties. This modulation can significantly impact its biological activity, selectivity, and pharmacokinetic profile. This guide focuses on the specific properties of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine, providing a foundational understanding for researchers exploring its potential applications.
Chemical Identity and Physicochemical Properties
Chemical Identifiers
| Identifier | Value |
| Systematic Name | 4-(1,1-dimethylpropyl)hexahydro-1H-azepine |
| Common Synonym | 4-(tert-amyl)azepane |
| CAS Number | 1154906-24-7 |
| Molecular Formula | C₁₁H₂₃N |
| Molecular Weight | 169.31 g/mol |
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid | Azepane itself is a colorless liquid, and the alkyl substituent is unlikely to impart color.[4] |
| Boiling Point | > 150 °C | The boiling point of azepane is approximately 138-139 °C. The addition of a C5 alkyl group will significantly increase the molecular weight and van der Waals forces, leading to a higher boiling point. |
| Density | ~0.85 - 0.95 g/mL | The density will be slightly less than that of water, which is typical for aliphatic amines. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, chloroform, diethyl ether) | The polar N-H bond will allow for some water solubility through hydrogen bonding, but the large, non-polar alkyl group will dominate, leading to greater solubility in organic solvents. |
| pKa | ~10-11 | The pKa of the conjugate acid is expected to be in the typical range for secondary amines, indicating it will be basic. |
Synthesis of 4-Alkyl-Substituted Hexahydro-1H-azepines: A Methodological Overview
While a specific, published synthesis for 4-(1,1-dimethylpropyl)hexahydro-1H-azepine has not been identified, several general strategies for the synthesis of 4-substituted azepanes can be adapted. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis.
General Synthetic Strategies
The synthesis of the azepane ring itself can be approached through various methods, including ring-closing reactions and ring-expansion reactions of smaller cyclic compounds.[1] For the introduction of a substituent at the 4-position, two primary logical approaches can be considered, as illustrated in the workflow diagram below.
Figure 1: General synthetic workflows for 4-alkyl-azepanes.
Exemplary Synthetic Protocol (Hypothetical)
The following protocol describes a plausible, though not experimentally verified, multi-step synthesis of 4-(1,1-dimethylpropyl)hexahydro-1H-azepine based on the post-functionalization strategy (Strategy 2 in Figure 1). This approach utilizes the commercially available N-Boc-hexahydro-1H-azepin-4-one as a key intermediate.
Step 1: Grignard Reaction with tert-Amylmagnesium Chloride
-
To a solution of N-Boc-hexahydro-1H-azepin-4-one in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-amylmagnesium chloride (prepared from 2-chloro-2-methylbutane and magnesium turnings) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.
Step 2: Dehydration of the Tertiary Alcohol
-
Dissolve the crude tertiary alcohol from the previous step in a suitable solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene intermediate.
Step 3: Hydrogenation of the Alkene
-
Dissolve the crude alkene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Step 4: Deprotection of the Boc Group
-
Dissolve the N-Boc protected 4-(1,1-dimethylpropyl)hexahydro-1H-azepine in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(1,1-dimethylpropyl)hexahydro-1H-azepine. Purification can be achieved by distillation under reduced pressure.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the known spectral properties of similar alkyl-substituted azepanes.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aliphatic region due to overlapping signals of the azepane ring protons.
-
δ ~2.5-3.0 ppm (m): Protons on the carbons adjacent to the nitrogen atom (C2 and C7).
-
δ ~1.2-1.8 ppm (m): Protons on the remaining carbons of the azepane ring (C3, C4, C5, C6) and the CH proton of the tert-amyl group.
-
δ ~0.8-1.0 ppm (m): Protons of the methyl and ethyl groups of the tert-amyl substituent.
-
A broad singlet corresponding to the N-H proton may be observed, with its chemical shift being dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide more distinct signals for each carbon atom.
-
δ ~45-55 ppm: Carbons adjacent to the nitrogen (C2 and C7).
-
δ ~30-40 ppm: Carbons of the azepane ring (C3, C5) and the quaternary carbon of the tert-amyl group.
-
δ ~20-30 ppm: Carbons of the azepane ring (C4, C6) and the methylene and methyl carbons of the tert-amyl group.
Infrared (IR) Spectroscopy
-
~3300-3400 cm⁻¹ (broad): N-H stretching vibration, characteristic of a secondary amine.
-
~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.[5]
-
~1450-1470 cm⁻¹: C-H bending vibrations.
-
~1100-1200 cm⁻¹: C-N stretching vibration.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 169. Key fragmentation patterns for alkyl-substituted cycloalkanes often involve the loss of alkyl radicals.[6]
-
m/z = 169 (M⁺): Molecular ion.
-
m/z = 154: Loss of a methyl radical (•CH₃).
-
m/z = 140: Loss of an ethyl radical (•CH₂CH₃).
-
m/z = 112: Loss of the tert-amyl radical (•C₅H₁₁).
-
Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for cyclic amines.
Applications in Drug Development and Research
The incorporation of a bulky lipophilic group like 1,1-dimethylpropyl can significantly influence the pharmacological properties of a molecule.
-
Increased Lipophilicity: This can enhance membrane permeability and potentially improve oral bioavailability.
-
Receptor Binding: The steric bulk of the tert-amyl group can play a crucial role in the binding affinity and selectivity of the molecule for its biological target by occupying specific hydrophobic pockets in the receptor.
-
Metabolic Stability: The quaternary carbon of the tert-amyl group can block potential sites of metabolism, potentially increasing the half-life of the compound.
Given the diverse biological activities of the azepane scaffold, 4-(1,1-dimethylpropyl)hexahydro-1H-azepine could serve as a valuable building block for the synthesis of novel compounds with potential applications as:
-
Enzyme inhibitors
-
Receptor agonists or antagonists
-
CNS-active agents
Safety, Handling, and Toxicology
Specific toxicological data for 4-(1,1-dimethylpropyl)hexahydro-1H-azepine are not available. However, based on the general properties of aliphatic amines and safety data for other substituted azepanes, the following precautions should be taken.
Hazard Identification
-
Corrosive/Irritant: Likely to be corrosive or irritating to the skin, eyes, and respiratory tract.[7]
-
Harmful if Swallowed or Inhaled: Potential for systemic toxicity upon ingestion or inhalation.[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]
Conclusion
4-(1,1-dimethylpropyl)hexahydro-1H-azepine represents an intriguing, yet understudied, chemical entity. Its structural features suggest potential for the development of novel bioactive molecules. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers by outlining its predicted chemical properties, plausible synthetic approaches, and essential safety considerations based on the well-established chemistry of the azepane scaffold. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery.
References
A comprehensive list of references is not possible due to the limited direct literature on the specific topic. The information presented is a synthesis of general chemical principles and data from analogous compounds found in the following types of sources:
-
Chemical supplier safety data sheets (SDS) for substituted azepanes.[7][8][9]
-
Review articles on the synthesis and medicinal applications of azepane derivatives.[1][2][3]
-
Spectroscopic databases and literature for analogous alkyl-substituted amines and cycloalkanes.[5][6]
- General organic chemistry textbooks and resources on synthesis and reaction mechanisms.
- Chemical property prediction software and d
-
Journal articles describing the synthesis and characterization of various 4-substituted azepanes.[10]
- Patents disclosing the synthesis of rel
- Toxicology databases for aliph
-
PubChem and other chemical compound databases for structural information and predicted properties.[11]
-
Scientific articles on mass spectral fragmentation of cyclic and aliphatic amines.
-
Pharmaceutical and medicinal chemistry journals.[12]
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- 8. Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]
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